Benzoic acid, 2-((3-((5-methoxy-4-methyl-1H-indol-1-yl)sulfonyl)benzoyl)amino)-5-methyl-, is a complex organic compound that belongs to the class of benzoic acids. This compound features a sulfonamide functional group attached to a benzoyl moiety, which is further substituted with a methoxy group and an indole derivative. The specific structure of this benzoic acid derivative suggests potential biological activity, particularly in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving benzoic acid derivatives and indole-based compounds. The presence of the methoxy and sulfonamide groups indicates its potential utility in pharmaceutical applications.
Benzoic acid, 2-((3-((5-methoxy-4-methyl-1H-indol-1-yl)sulfonyl)benzoyl)amino)-5-methyl- can be classified as:
The synthesis of benzoic acid, 2-((3-((5-methoxy-4-methyl-1H-indol-1-yl)sulfonyl)benzoyl)amino)-5-methyl-, can involve several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity. Recrystallization may be employed for purification after synthesis.
The molecular structure of benzoic acid, 2-((3-((5-methoxy-4-methyl-1H-indol-1-yl)sulfonyl)benzoyl)amino)-5-methyl-, includes:
The molecular formula is C₁₈H₁₈N₂O₅S, with a molecular weight of approximately 378.41 g/mol. The compound exhibits several functional groups that contribute to its chemical behavior.
Benzoic acid derivatives often undergo various chemical reactions:
These reactions typically require specific catalysts or reagents to facilitate transformation. For instance, coupling reactions may necessitate coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
The mechanism of action for benzoic acid derivatives often involves interactions at the molecular level:
Research has shown that certain structural modifications in benzoic acids can enhance their biological activity, making them valuable in drug design.
Studies on solubility and stability under various pH conditions are essential for understanding its application potential in pharmaceuticals.
Benzoic acid derivatives like this compound are primarily used in:
The complexity and unique functional groups present in benzoic acid, 2-((3-((5-methoxy-4-methyl-1H-indol-1-yl)sulfonyl)benzoyl)amino)-5-methyl-, suggest that it may have significant implications for future research in medicinal chemistry and related fields.
The benzoic acid moiety serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capabilities and conformational rigidity. In apoptosis-targeting therapeutics, its carboxyl group forms a critical salt bridge with conserved arginine residues (Arg263 in Mcl-1) within the BH3-binding groove of anti-apoptotic Bcl-2 family proteins. This interaction mimics natural BH3 domain interactions, displacing pro-apoptotic proteins like BIM and BID [1] [4]. The 2,5-substituted benzoic acid derivatives exhibit enhanced binding kinetics by positioning hydrophobic substituents into adjacent protein pockets (P2 and P4), optimizing complementary surface contacts [1].
Table 1: Binding Affinities of 2,5-Substituted Benzoic Acid Derivatives
Compound | R₁ Group | Mcl-1 Kᵢ (μM) | Bfl-1 Kᵢ (μM) | Selectivity vs. Bcl-2/xL |
---|---|---|---|---|
1 | Methyl | 1.5 ± 0.3 | 1.6 ± 0.2 | >20-fold |
3 | Ethyl | 2.6 ± 0.4 | 3.0 ± 0.4 | >15-fold |
24 | Optimized | 0.1 ± 0.02 | 0.1 ± 0.03 | >15-fold |
Source: Adapted from [1]
X-ray crystallography reveals that 2,5-substituted benzoic acid derivatives adopt a U-shaped conformation within the Mcl-1 hydrophobic groove. The 5-methyl group occupies the P2 pocket lined by Leu246 and Val249, while the 2-aryl sulfonamide extension engages the P4 pocket (Phe270 and Met231). This dual-pocket occupation enables equipotent inhibition of Mcl-1 and Bfl-1—proteins sharing a conserved Arg residue but divergent hydrophobic subsites—while minimizing Bcl-2/xL binding due to steric clashes with Phe104 in Bcl-2 [1] [4].
In lymphoma models, compound 24 (Ki = 100 nM) induced cytochrome c release by disrupting Mcl-1/Bim and Bfl-1/Noxa complexes. This validates the scaffold’s ability to neutralize anti-apoptotic proteins that sequester pro-death BH3-only activators, thereby priming cancer cells for Bax/Bak-mediated mitochondrial outer membrane permeabilization (MOMP) [1] [6].
Indole-sulfonamide hybrids integrate complementary pharmacological properties: the indole nucleus provides planar hydrophobicity for membrane penetration, while the sulfonamide linker enables vectorial alignment of hydrophobic substituents within target proteins. This architecture mimics "activator" BH3 domains (e.g., Bim, Noxa) that engage both anti-apoptotic pockets and pro-apoptotic effectors [3] [5].
Table 2: Key Interactions of Indole-Sulfonamide Hybrids
Component | Target Interaction | Functional Role |
---|---|---|
5-Methoxyindole | Mcl-1 P2 Pocket | H-bond with Arg263; hydrophobic contact with Leu246 |
Methyl at C4 | Bfl-1 Hydrophobic Core | Van der Waals contacts with Phe101 |
Sulfonamide Linker | Solvent Exposure | Torsional flexibility for induced-fit binding |
Benzoylamino Tail | Bfl-1 P4 Pocket | π-π stacking with Phe270 |
The hybrid Benzoic acid, 2-((3-((5-methoxy-4-methyl-1H-indol-1-yl)sulfonyl)benzoyl)amino)-5-methyl- exploits indole’s rigidity to position the 5-methoxy group into Mcl-1’s Arg263 pocket, while its 4-methyl group fills Bfl-1’s shallow hydrophobic cleft. The sulfonamide linker confers ~120° orientation between indole and benzoic acid planes, enabling simultaneous engagement of non-overlapping subsites in Mcl-1 and Bfl-1—a feature absent in monomeric inhibitors [1] [3].
Structure-activity relationship (SAR) studies highlight:
Cancer cells evade apoptosis through compensatory overexpression of anti-apoptotic Bcl-2 paralogs. Single-agent targeting (e.g., venetoclax against Bcl-2) fails in malignancies co-expressing Mcl-1/Bfl-1, which capture pro-apoptotic proteins and sustain survival [1] [6].
Dual Mcl-1/Bfl-1 inhibitors counteract parallel survival pathways:
Table 3: Preclinical Efficacy of Dual Mcl-1/Bfl-1 Inhibitors
Cancer Type | Model System | Apoptosis Induction | Resistance Overcome |
---|---|---|---|
Diffuse Large B-cell Lymphoma | OCI-Ly3 cells | 85% caspase activation | Venetoclax resistance |
Melanoma | A375 xenografts | Tumor regression (62%) | MAPK inhibitor resistance |
Thyroid Carcinoma | BCPAP spheroids | 70% cell death | De novo chemoresistance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7